1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[(trimethylsilyl)ethynyl]disiloxane
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Overview
Description
1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[(trimethylsilyl)ethynyl]disiloxane is an organosilicon compound that features a unique structure with both chloromethyl and trimethylsilyl groups attached to a disiloxane backbone
Preparation Methods
The synthesis of 1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[(trimethylsilyl)ethynyl]disiloxane typically involves the hydrosilylation of alkenes and alkynes. The process is catalyzed by transition metals and is known for its efficiency and functional group tolerance . The general reaction conditions include the use of a silicon-copper alloy and methyl chloride, which react to form the desired product . Industrial production methods often involve large-scale reactions with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[(trimethylsilyl)ethynyl]disiloxane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be replaced by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required for these transformations.
Common reagents used in these reactions include transition metal catalysts, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[(trimethylsilyl)ethynyl]disiloxane has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: The compound is used in the development of hybrid materials, liquid crystals, and solid polymeric electrolytes.
Industrial Chemistry: It is employed in the production of anti-corrosive coatings, polymer fire retardants, and coupling agents.
Biological and Medical Research: While specific applications in biology and medicine are less common, the compound’s unique structure makes it a candidate for further exploration in these fields.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[(trimethylsilyl)ethynyl]disiloxane involves its reactivity towards nucleophiles and its ability to undergo hydrosilylation reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it participates in. For example, in hydrosilylation, the silicon-hydrogen bond adds across unsaturated carbon-carbon bonds, forming new silicon-carbon bonds .
Comparison with Similar Compounds
1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[(trimethylsilyl)ethynyl]disiloxane can be compared with other similar organosilicon compounds, such as:
Trimethylsilyl chloride: Known for its use in organic synthesis and as a reagent for introducing trimethylsilyl groups.
1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane: Another disiloxane derivative with chloromethyl groups, used in similar applications.
The uniqueness of this compound lies in its combination of chloromethyl and trimethylsilyl groups, which provide distinct reactivity and versatility in various chemical reactions and applications.
Properties
CAS No. |
61222-32-0 |
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Molecular Formula |
C10H23ClOSi3 |
Molecular Weight |
279.00 g/mol |
IUPAC Name |
chloromethyl-[dimethyl(2-trimethylsilylethynyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C10H23ClOSi3/c1-13(2,3)8-9-14(4,5)12-15(6,7)10-11/h10H2,1-7H3 |
InChI Key |
NJAKOEUZIWWOCJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#C[Si](C)(C)O[Si](C)(C)CCl |
Origin of Product |
United States |
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